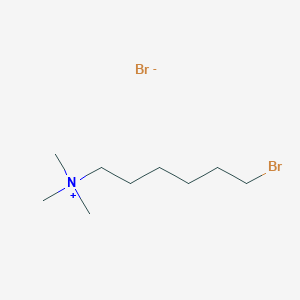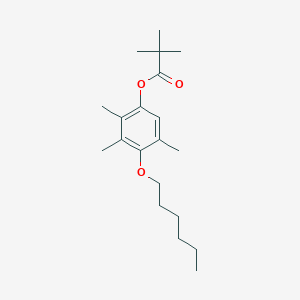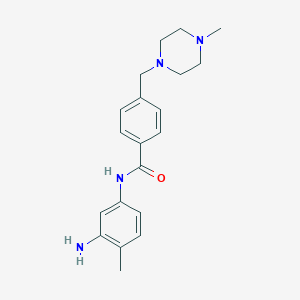
N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, involves complex organic reactions. For instance, Koroleva et al. (2011) described the synthesis of N-methylpiperazine series amides, highlighting methods that could be applicable to synthesizing compounds with similar structures (Koroleva et al., 2011).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior. Saeed et al. (2010) characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing insights into the intramolecular interactions and crystal structure that could be similar in N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The work by Hebishy et al. (2020) on benzamide-based compounds offers an understanding of chemical reactions that could apply to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides, including their potential antiviral activities (Hebishy et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Cao and Ghadiri (2023) explored the synthesis of N-(3-amino-4-methylphenyl)benzamide in a microreactor, revealing the impact of temperature and residence time on product yield, which indirectly provides insights into the physical properties of such compounds (Cao & Ghadiri, 2023).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are critical for their application in research and industry. The study by Demir et al. (2015) on the antioxidant activity of a benzamide derivative provides valuable information on the chemical properties that could be relevant to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides, highlighting their potential antioxidant properties (Demir et al., 2015).
科学研究应用
DNA相互作用
化合物"N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺"与已知的次大沟结合物(如Hoechst 33258)具有结构上的相似性。这些化合物已知能够强烈结合到双链DNA的次大沟,具有特异性结合AT富集序列的特点。这种相互作用对于理解DNA识别和结合的分子基础至关重要,为理性药物设计和开发用于分析DNA序列和结构的诊断工具提供了见解(Issar & Kakkar, 2013)。
降解途径
对有机化合物在环境中降解途径的研究突显了理解类似"N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺"的化学实体的稳定性和转化的相关性。这些研究有助于我们了解污染物降解和减轻环境污染的知识(Qutob et al., 2022)。
抗精神病活性
该化合物的结构类似物,特别是芳基哌嗪衍生物,已被研究其潜在的抗精神病活性。这些研究为理解"N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺"的药理效应及其在治疗精神障碍中的潜在应用奠定了基础。对这些化合物的探索包括了理解它们的受体结合特性、在动物模型中的有效性以及它们开发新治疗剂的潜力(Bruhwyler et al., 1997)。
抗结核活性
包括与"N-(3-氨基-4-甲基苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺"结构相关的有机锡配合物在内,已显示出显著的抗结核活性。这些发现强调了这些化合物在开发新的抗结核药物方面的潜力,突显了金属配合物在药物化学中的重要性(Iqbal et al., 2015)。
属性
IUPAC Name |
N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJLDIHKTIMSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470878 | |
| Record name | N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | |
CAS RN |
581076-63-3 | |
| Record name | N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


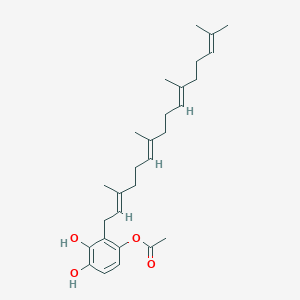




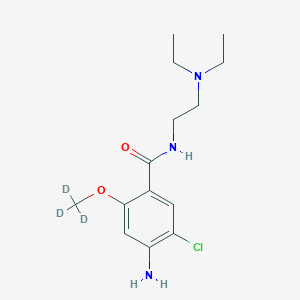
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

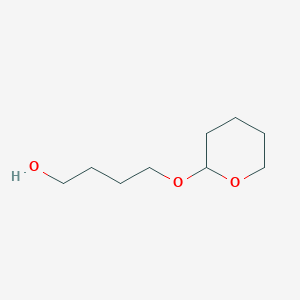
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
